molecular formula C5H6FN B15257493 3-Ethynyl-3-fluoroazetidine

3-Ethynyl-3-fluoroazetidine

Cat. No.: B15257493
M. Wt: 99.11 g/mol
InChI Key: VKFVNORDYUVACW-UHFFFAOYSA-N
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Description

3-Ethynyl-3-fluoroazetidine is a chemical compound with the molecular formula C5H6FN. It is a member of the azetidine family, characterized by a four-membered ring containing nitrogen. The presence of both ethynyl and fluoro groups in its structure makes it a compound of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethynyl-3-fluoroazetidine typically involves the reaction of azetidine with ethynyl and fluoro reagents under controlled conditions. One common method involves the use of fluoroalkylation reactions, where a fluoroalkyl group is introduced into the azetidine ring. The reaction conditions often require the use of catalysts and specific temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reagents are mixed and reacted under optimized conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for commercial use .

Chemical Reactions Analysis

Types of Reactions

3-Ethynyl-3-fluoroazetidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield fluoroazetidine derivatives, while substitution reactions can produce a wide range of functionalized azetidines .

Scientific Research Applications

3-Ethynyl-3-fluoroazetidine has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-ethynyl-3-fluoroazetidine involves its interaction with specific molecular targets and pathways. The ethynyl and fluoro groups play a crucial role in its reactivity and binding affinity to various targets. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-ethynyl-3-fluoroazetidine include other fluoroazetidines and ethynyl-substituted azetidines. Examples include:

Uniqueness

The uniqueness of this compound lies in the combination of the ethynyl and fluoro groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications, offering advantages over similar compounds in terms of stability, reactivity, and potential biological activity .

Properties

Molecular Formula

C5H6FN

Molecular Weight

99.11 g/mol

IUPAC Name

3-ethynyl-3-fluoroazetidine

InChI

InChI=1S/C5H6FN/c1-2-5(6)3-7-4-5/h1,7H,3-4H2

InChI Key

VKFVNORDYUVACW-UHFFFAOYSA-N

Canonical SMILES

C#CC1(CNC1)F

Origin of Product

United States

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